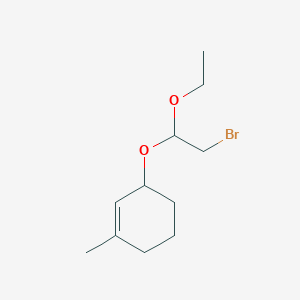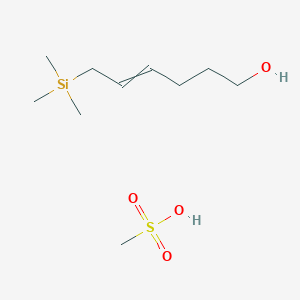![molecular formula C13H7BrClF2NO2 B14340458 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene CAS No. 106789-15-5](/img/structure/B14340458.png)
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene is an organic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Addition of bromine and chlorine atoms to specific positions on the benzene ring.
Fluorination: Incorporation of fluorine atoms into the compound.
Industrial production methods often utilize advanced techniques such as catalytic reactions and controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amine group, and the compound can undergo oxidation reactions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, reducing agents like hydrogen gas, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceutical Research: It is studied for its potential biological activity and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene include:
1-(4-Bromophenyl)-2-chloro-4-nitrobenzene: Lacks the difluoro group, resulting in different chemical properties.
1-(4-Fluorophenyl)-2-chloro-4-nitrobenzene: Contains a fluorine atom instead of bromine, affecting its reactivity and applications.
1-(4-Bromophenyl)-2-chloro-4-aminobenzene: The nitro group is replaced by an amine group, altering its chemical behavior.
Propiedades
Número CAS |
106789-15-5 |
|---|---|
Fórmula molecular |
C13H7BrClF2NO2 |
Peso molecular |
362.55 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)-difluoromethyl]-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C13H7BrClF2NO2/c14-9-3-1-8(2-4-9)13(16,17)11-6-5-10(18(19)20)7-12(11)15/h1-7H |
Clave InChI |
ZOQGMFYXJBQWMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)[N+](=O)[O-])Cl)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)
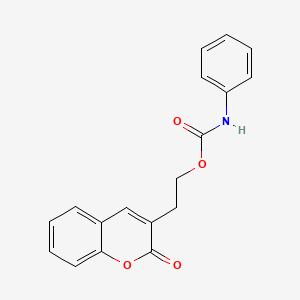
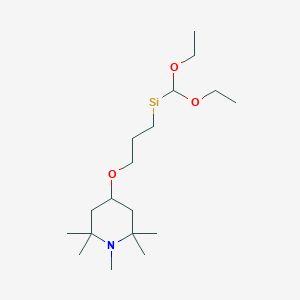
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
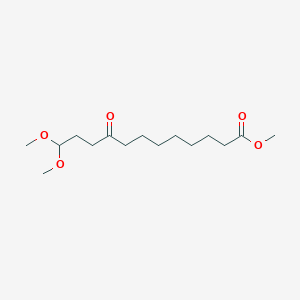
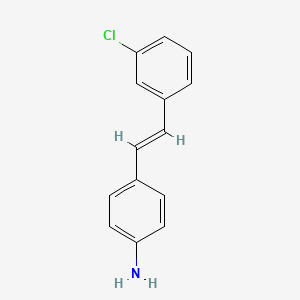
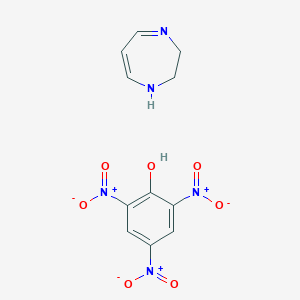
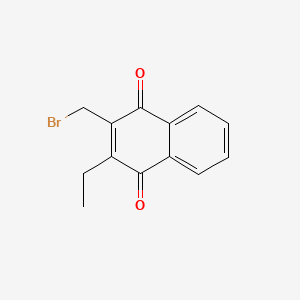
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
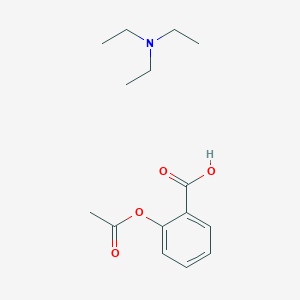
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
